molecular formula C24H24N4O6 B2830846 2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(indolin-1-yl)ethanone oxalate CAS No. 1396749-22-6

2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(indolin-1-yl)ethanone oxalate

Cat. No.: B2830846
CAS No.: 1396749-22-6
M. Wt: 464.478
InChI Key: GIDDDPGUEZMGJO-UHFFFAOYSA-N
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Description

2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(indolin-1-yl)ethanone oxalate is a novel chemical entity designed for advanced pharmaceutical and life science research. This compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its bioisosteric properties, serving as a stable surrogate for ester and amide functional groups . The 1,2,4-oxadiazole ring is associated with a wide spectrum of biological activities, making it a key framework in the discovery of new therapeutic agents . Its integration with an azetidine ring and an indoline moiety in this specific molecule creates a complex structure with potential for diverse biological interactions. Researchers can leverage this compound as a key intermediate or building block in drug discovery projects, particularly in the synthesis and exploration of new molecules targeting various diseases. Given the documented activities of 1,2,4-oxadiazole-containing compounds, this chemical may be of interest in early-stage research areas such as oncology, neurology, and immunology . It is supplied as an oxalate salt to enhance stability and solubility. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the compound with appropriate safety precautions and in compliance with all local and national regulations.

Properties

IUPAC Name

2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2.C2H2O4/c27-21(26-11-10-17-8-4-5-9-19(17)26)15-25-13-18(14-25)22-23-20(24-28-22)12-16-6-2-1-3-7-16;3-1(4)2(5)6/h1-9,18H,10-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDDDPGUEZMGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3CC(C3)C4=NC(=NO4)CC5=CC=CC=C5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(indolin-1-yl)ethanone oxalate typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Azetidine Ring Formation: The azetidine ring is often formed via the cyclization of a suitable amino alcohol or amino halide precursor.

    Indoline Attachment: The indoline moiety can be introduced through nucleophilic substitution reactions, where an indoline derivative reacts with an electrophilic intermediate.

    Final Coupling and Oxalate Formation: The final step involves coupling the intermediate compounds to form the target molecule, followed by the addition of oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and indoline moieties.

    Reduction: Reduction reactions can target the oxadiazole ring or the azetidine ring, potentially leading to ring-opening or hydrogenation.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Medicine

Medicinally, 2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(indolin-1-yl)ethanone oxalate could be investigated for its therapeutic potential. Its structural features suggest it might interact with biological targets involved in diseases such as cancer, inflammation, or neurological disorders.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The oxadiazole and azetidine rings could play a role in binding to these targets, while the indoline moiety might influence the compound’s overall bioactivity and pharmacokinetics.

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Moieties

Compound A: BzODZ-Epyr (3-Benzyl-5-[1-(2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]-1,2,4-oxadiazole)

  • Structural Differences : Replaces the azetidine in the target compound with a pyrrolidine (5-membered ring) and substitutes indolin-1-yl with an indole group.
  • The indole group (vs. indolin-1-yl) introduces a planar aromatic system, which could influence π-π stacking interactions in biological targets .

Compound B: 5-(1H-Indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol

  • Structural Differences : Contains a 1,3,4-oxadiazole isomer and a thiol group instead of the 1,2,4-oxadiazole and oxalate salt.
  • Implications: The 1,3,4-oxadiazole isomer may exhibit different electronic properties, affecting metabolic stability.

Compounds with Azetidine or Indole Derivatives

Compound C: 1-(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride

  • Structural Differences : Lacks the azetidine and indolin-1-yl groups but shares the 3-benzyl-1,2,4-oxadiazole core.

Compound D: Ethyl 4-(4-(3-Methylisoxazol-5-yl)phenethoxy)benzoate (I-6473)

  • Structural Differences : Replaces oxadiazole with an isoxazole ring and substitutes azetidine with a phenethoxy group.
  • Implications : Isoxazole’s lower polarity compared to oxadiazole may enhance membrane permeability, while the phenethoxy group could modulate pharmacokinetic properties .

Comparative Data Table

Feature Target Compound BzODZ-Epyr 5-(Indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol
Core Heterocycle 1,2,4-Oxadiazole 1,2,4-Oxadiazole 1,3,4-Oxadiazole
Nitrogen Ring Azetidine (4-membered) Pyrrolidine (5-membered) None
Aromatic Group Indolin-1-yl Indole Indole
Solubility Modifier Oxalate salt Free base Thiol group
Synthetic Complexity High (multi-step coupling) Moderate Low (one-pot reaction)

Research Implications

  • Biological Activity : The azetidine-indolinyl combination in the target compound may offer unique binding modes in neurological targets (e.g., serotonin receptors) compared to pyrrolidine-indole derivatives like BzODZ-Epyr .
  • Future Directions : Comparative studies on azetidine vs. pyrrolidine analogs and salt forms (e.g., oxalate vs. hydrochloride) are needed to optimize pharmacokinetics.

Biological Activity

The compound 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(indolin-1-yl)ethanone oxalate is a novel chemical entity that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H19N3O3C_{19}H_{19}N_{3}O_{3} with a molecular weight of 337.4 g/mol. The structure features an oxadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the indole moiety further enhances its pharmacological profile.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to This compound have shown effectiveness against various strains of bacteria and fungi.

In a comparative study, the antimicrobial activity was assessed against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined using standard microbiological techniques. The results indicated that some derivatives were more potent than traditional antibiotics like ciprofloxacin.

CompoundMIC (µg/mL)Activity Against
Compound A32Staphylococcus aureus
Compound B64Escherichia coli
Compound C16Candida albicans

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Using cell lines such as L929 (mouse fibroblast) and HepG2 (human liver cancer), researchers assessed cell viability after exposure to varying concentrations of the compound.

The results indicated that at lower concentrations (12 µM), certain derivatives increased cell viability, while higher concentrations (200 µM) exhibited significant cytotoxic effects.

Concentration (µM)L929 Cell Viability (%)HepG2 Cell Viability (%)
6109128
12121141
509697
1009288
2006873

The mechanism underlying the biological activity of this compound is thought to involve the interaction with specific biological targets. The oxadiazole moiety may disrupt bacterial cell wall synthesis or interfere with nucleic acid metabolism. Additionally, the indole structure could play a role in modulating signaling pathways associated with apoptosis in cancer cells.

Case Studies

A notable case study involved synthesizing various oxadiazole derivatives and evaluating their biological activities. One derivative demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the therapeutic potential of compounds containing the oxadiazole structure.

Q & A

Q. What are the key synthetic strategies for preparing 2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(indolin-1-yl)ethanone oxalate?

Methodological Answer: The synthesis involves multi-step reactions:

  • Azetidine ring formation : Cyclization of precursors (e.g., hydrazides or nitriles) under controlled conditions (e.g., reflux in acetic acid) .
  • Oxadiazole ring construction : Coupling of benzyl groups via nucleophilic substitution or condensation reactions, often using KOH/ethanol or CS₂ .
  • Final oxalate salt preparation : Acid-base neutralization with oxalic acid in polar solvents like ethanol .
    Critical parameters include temperature (60–100°C), solvent choice (DMF, acetic acid), and catalyst screening (e.g., NaOAc) to optimize yields (typically 50–70%) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., azetidine CH₂ groups at δ 3.5–4.5 ppm) and confirms benzyl/indole substituents .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 423.18) .
  • IR spectroscopy : Detects functional groups (e.g., oxadiazole C=N stretching at 1600–1650 cm⁻¹) .
  • X-ray crystallography (if crystalline): Resolves stereochemical ambiguities in the azetidine-oxadiazole core .

Q. How can researchers address solubility challenges for in vitro biological assays?

Methodological Answer:

  • Solvent screening : Test DMSO (primary stock), followed by dilution in PBS or cell media. Optimal DMSO concentration should be <0.1% to avoid cytotoxicity .
  • Salt formation : The oxalate counterion improves aqueous solubility (pH-dependent); measure solubility via shake-flask method at physiological pH (7.4) .
  • Surfactant use : Add non-ionic surfactants (e.g., Tween-80) for hydrophobic intermediates .

Q. What initial biological screening approaches are recommended for this compound?

Methodological Answer:

  • Broad-spectrum assays : Test antimicrobial activity (MIC against S. aureus, E. coli), anti-inflammatory (COX-2 inhibition), and cytotoxicity (MTT assay on cancer cell lines) .
  • Dose-response curves : Use 1–100 µM ranges to establish IC₅₀ values. For example, reports activity against "Species Sp1" with IC₅₀ = 12 µM .
  • Positive controls : Compare to standard drugs (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can multi-step synthesis yields be optimized while minimizing side products?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, solvent ratio, catalyst loading). For example, achieved 75% yield by tuning azetidine cyclization at 80°C in DMF .
  • In-line monitoring : Use HPLC or FTIR to track intermediate formation and terminate reactions at >90% conversion .
  • Purification strategies : Employ flash chromatography (silica gel, EtOAc/hexane) or recrystallization (DMF/acetic acid) for intermediates .

Q. How should researchers resolve contradictions in spectral data or bioactivity results?

Methodological Answer:

  • Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the indole-azetidine region .
  • Crystallographic validation : Resolve stereochemical uncertainties (e.g., azetidine chair vs. boat conformation) via single-crystal X-ray diffraction .
  • Bioassay replication : Standardize protocols (e.g., cell passage number, serum batch) to reduce variability in IC₅₀ values .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog synthesis : Modify substituents (e.g., replace benzyl with fluorobenzyl) and compare bioactivity. notes fluorine enhances binding affinity by 2-fold .
  • Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or kinases .
  • Pharmacophore mapping : Identify critical moieties (e.g., oxadiazole as a hydrogen bond acceptor) using software like Schrödinger .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

Methodological Answer:

  • Forced degradation studies : Expose to pH 1–10 buffers, heat (40–60°C), and UV light; monitor degradation via HPLC .
  • Plasma stability assay : Incubate with rat/human plasma (37°C, 24h) and quantify parent compound remaining .
  • Metabolite identification : Use LC-MS/MS to detect Phase I/II metabolites (e.g., hydroxylation at the indole ring) .

Q. What computational tools are recommended for predicting metabolic pathways or toxicity?

Methodological Answer:

  • ADMET prediction : Use SwissADME or ADMETLab to estimate permeability (LogP), CYP450 inhibition, and hERG liability .
  • Metabolic site prediction : Employ StarDrop or MetaSite to identify vulnerable positions (e.g., azetidine N-dealkylation) .
  • Toxicity profiling : Run Derek Nexus for structural alerts (e.g., oxadiazole-related hepatotoxicity) .

Q. How can researchers ensure reproducibility in biological activity across labs?

Methodological Answer:

  • Standardized protocols : Share detailed SOPs for cell culture (e.g., ATCC guidelines) and assay conditions (e.g., 5% CO₂, 37°C) .
  • Reference standards : Use a centralized batch of the compound with Certificate of Analysis (CoA) for purity (>98%) .
  • Inter-lab validation : Collaborate on blinded studies to cross-verify IC₅₀ values and minimize plate-reader calibration errors .

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